molecular formula C11H9BrN2O B1492096 4-Bromo-6-(phenoxymethyl)pyrimidine CAS No. 2090612-57-8

4-Bromo-6-(phenoxymethyl)pyrimidine

Número de catálogo: B1492096
Número CAS: 2090612-57-8
Peso molecular: 265.11 g/mol
Clave InChI: VWPPTMGQTVLIHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-6-(phenoxymethyl)pyrimidine ( 2090612-57-8) is a valuable brominated heterocyclic building block for research and development in medicinal chemistry and material science . This organic compound has a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . Its structure consists of a pyrimidine ring, a key pharmacophore in many active molecules, which is functionalized at the 6-position with a phenoxymethyl group and at the 4-position with a bromine atom . The bromine substituent makes this compound a versatile and reactive intermediate, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of the pyrimidine scaffold into more complex molecular architectures . The SMILES notation for this compound is BrC1=CC(COC2=CC=CC=C2)=NC=N1, which accurately represents its molecular connectivity . As a key synthetic intermediate, it is primarily used in the exploration of new pharmaceutical compounds and organic materials. This product is intended for research purposes only and is not approved for human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-6-(phenoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPPTMGQTVLIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile chemistry and presence in numerous bioactive molecules make it a privileged structure in medicinal chemistry. This in-depth technical guide focuses on a specific, yet under-documented derivative, 4-Bromo-6-(phenoxymethyl)pyrimidine, providing a comprehensive overview of its synthesis, reactivity, and potential applications, drawing upon the established chemistry of related 4-bromopyrimidines.

While a dedicated CAS number for 4-Bromo-6-(phenoxymethyl)pyrimidine is not readily found in common chemical databases, its structural features suggest a significant potential as a versatile intermediate in the synthesis of complex molecules. The presence of a reactive bromine atom at the 4-position and a phenoxymethyl group at the 6-position offers multiple avenues for chemical modification, making it an attractive building block for creating libraries of compounds for biological screening.

Physicochemical Properties and Structural Insights

To facilitate its use in a laboratory setting, a summary of the predicted and known properties of similar 4-bromopyrimidine derivatives is presented below. These values provide a useful baseline for handling and characterization.

PropertyValue (for analogous compounds)Source
Molecular Weight~267.1 g/mol (estimated)N/A
Molecular FormulaC11H9BrN2ON/A
AppearanceLikely a solid at room temperature[1][2]
SolubilityExpected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[3]
PurityTypically >95% for commercially available analogs[1][4]

Synthesis and Purification: A Practical Approach

A robust and reproducible synthesis is paramount for any chemical intermediate. Based on established methodologies for analogous compounds, a likely synthetic route to 4-Bromo-6-(phenoxymethyl)pyrimidine is proposed, starting from a readily available precursor.

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, a common method for functionalizing pyrimidine rings.

Synthesis_of_4-Bromo-6-(phenoxymethyl)pyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate 4-Chloro-6-(phenoxymethyl)pyrimidine 4,6-Dichloropyrimidine->Intermediate Phenol, Base, Solvent Phenol Phenol Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Final_Product 4-Bromo-6-(phenoxymethyl)pyrimidine Intermediate->Final_Product Brominating Agent Brominating_Agent Brominating Agent (e.g., PBr3 or HBr)

Caption: Proposed two-step synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-6-(phenoxymethyl)pyrimidine

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add phenol (1.1 eq) and a base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-(phenoxymethyl)pyrimidine.

Step 2: Synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine

  • Treat the 4-chloro-6-(phenoxymethyl)pyrimidine (1.0 eq) with a brominating agent such as phosphorus tribromide (PBr₃) or a saturated solution of hydrogen bromide in a suitable solvent.[5]

  • Stir the reaction mixture at a controlled temperature, monitoring its progress by TLC.[5]

  • After the reaction is complete, carefully quench the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield 4-Bromo-6-(phenoxymethyl)pyrimidine.[5]

The Reactive Core: Exploring the Chemistry of 4-Bromopyrimidines

The bromine atom at the 4-position of the pyrimidine ring is the key to its utility as a synthetic intermediate. It serves as an excellent leaving group in various chemical transformations.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion. This reactivity is fundamental to building molecular diversity. Studies on related 2-halogeno- and 4-halogeno-pyrimidines have shown that bromopyrimidines are generally more reactive than their chloro-counterparts in aminolysis reactions.

Cross-Coupling Reactions

The carbon-bromine bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this intermediate. The Suzuki cross-coupling reaction, in particular, has been successfully employed for the arylation of brominated pyrimidines.[6]

Reactivity_of_4-Bromopyrimidine 4-Bromopyrimidine 4-Bromo-6- (phenoxymethyl)pyrimidine SNAr Nucleophilic Aromatic Substitution 4-Bromopyrimidine->SNAr CrossCoupling Cross-Coupling Reactions 4-Bromopyrimidine->CrossCoupling Amines Amines SNAr->Amines Thiols Thiols SNAr->Thiols Alkoxides Alkoxides SNAr->Alkoxides Suzuki Suzuki (Ar-B(OH)2) CrossCoupling->Suzuki Stille Stille (Ar-SnR3) CrossCoupling->Stille Sonogashira Sonogashira (RC≡CH) CrossCoupling->Sonogashira

Caption: Key reaction pathways for 4-Bromo-6-(phenoxymethyl)pyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] Derivatives of 4-bromopyrimidine serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a pyrimidine scaffold that mimics the adenine ring of ATP. The ability to functionalize the 4-position of the pyrimidine ring is critical for achieving selectivity and potency against specific kinases.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents, endothelin receptor antagonists, and enzyme inhibitors. For instance, certain brominated pyrimidine derivatives have demonstrated significant anti-inflammatory activity. The versatility of the 4-bromopyrimidine core allows for the generation of diverse molecular architectures to target a wide range of biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-6-(phenoxymethyl)pyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on data for similar compounds like 4-Bromo-6-methylpyrimidine, this class of compounds may cause skin and eye irritation and may be harmful if swallowed.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

4-Bromo-6-(phenoxymethyl)pyrimidine, while not a widely cataloged compound, represents a potentially valuable tool for chemical synthesis and drug discovery. By understanding the established chemistry of the 4-bromopyrimidine scaffold, researchers can confidently design and execute synthetic strategies to incorporate this versatile building block into novel molecular entities. The ability to perform both nucleophilic substitutions and cross-coupling reactions at the C4 position provides a powerful platform for generating chemical diversity and exploring new frontiers in medicinal chemistry.

References

  • Pharmaffiliates. N-(4-Amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl)-N-(4-cyanophenyl)nitrous Amide. [Link]

  • ChemBK. Pyrimidine, 4-bromo-6-methoxy-2-methyl-. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

  • Dana Bioscience. 4-Bromo-6-(prop-2-yn-1-yloxy)pyrimidine 250mg. [Link]

  • PubChem. 4-Bromo-6-methylpyrimidine. [Link]

  • Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

  • ijarsct. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). [Link]

  • MDPI. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

  • ResearchGate. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

Sources

A Technical Guide to 4-Bromo-6-(phenoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-bromo-6-(phenoxymethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related 4-bromopyrimidine analogues to offer a comprehensive understanding of its core properties, synthesis, chemical behavior, and potential applications. The principles and protocols described herein are grounded in established pyrimidine chemistry and serve as a valuable resource for researchers and scientists in the field.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] The introduction of a bromine atom at the 4-position of the pyrimidine ring, as in 4-bromo-6-(phenoxymethyl)pyrimidine, creates a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.[3]

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-(phenoxymethyl)pyrimidine

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C11H9BrN2O-
Molecular Weight 265.11 g/mol -
Appearance Likely a pale yellow or off-white solidAnalogy to other 4-bromopyrimidines[6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[7]General solubility of similar organic compounds
Storage Should be stored in an inert atmosphere at 2-8°C to prevent degradation.Standard practice for halogenated heterocycles

Spectroscopic Characterization:

The structural confirmation of 4-bromo-6-(phenoxymethyl)pyrimidine would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aromatic protons of the phenoxy group, and the methylene protons of the phenoxymethyl linker. Based on similar compounds, the pyrimidine proton signal would likely appear in the δ 7.0-9.0 ppm range.[3][8]

  • ¹³C NMR: The carbon NMR would reveal distinct signals for each carbon atom in the pyrimidine and phenoxy rings, as well as the methylene linker.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C=N stretching vibrations for the pyrimidine ring in the 1500-1650 cm⁻¹ region and C-O stretching for the phenoxy ether.[8][9]

Synthesis of 4-Bromopyrimidines

A general and efficient one-pot method has been developed for the synthesis of 4-bromopyrimidines.[6] This approach involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide.[6]

General Synthesis Protocol

A plausible synthetic route to 4-bromo-6-(phenoxymethyl)pyrimidine would likely start from a corresponding 4-hydroxypyrimidine, which can be brominated using a suitable brominating agent like phosphorus oxybromide (POBr₃).

Step-by-step Methodology:

  • Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol: This precursor could be synthesized through the condensation of a phenoxy-substituted β-ketoester with urea or a related amidine.

  • Bromination: The 6-(phenoxymethyl)pyrimidin-4-ol is then treated with a brominating agent.

    • To a solution of 6-(phenoxymethyl)pyrimidin-4-ol in a suitable solvent (e.g., acetonitrile), add phosphorus oxybromide (POBr₃) portion-wise at a controlled temperature (e.g., 0°C).

    • The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

    • After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The resulting crude 4-bromo-6-(phenoxymethyl)pyrimidine is purified by recrystallization from a suitable solvent system (e.g., n-hexane) or by column chromatography.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 6-(Phenoxymethyl)pyrimidin-4-ol Reaction Bromination (Reflux) Precursor->Reaction Brominating_Agent POBr3 Brominating_Agent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Final_Product 4-Bromo-6-(phenoxymethyl)pyrimidine Purification->Final_Product

Caption: Synthesis workflow for 4-bromo-6-(phenoxymethyl)pyrimidine.

Chemical Reactivity and Key Reactions

The bromine atom at the C-4 position of the pyrimidine ring is an excellent leaving group, making 4-bromo-6-(phenoxymethyl)pyrimidine a valuable intermediate for various chemical transformations.[3]

Nucleophilic Aromatic Substitution (SNAAr)

The most prominent reaction of 4-bromopyrimidines is nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine nitrogens activates the C-4 position towards attack by nucleophiles.

  • Amination: Reaction with various primary and secondary amines can introduce diverse amino substituents at the 4-position. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[3]

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the corresponding 4-alkoxy or 4-aryloxy pyrimidines.

Cross-Coupling Reactions

4-Bromopyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl or heteroaryl substituents.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylpyrimidines.

  • Stille Coupling: Reaction with organostannanes can also be used to introduce various organic fragments.

Reactivity Logic Diagram

Reactivity_Diagram Start 4-Bromo-6-(phenoxymethyl)pyrimidine SNAAr Nucleophilic Aromatic Substitution Start->SNAAr Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Amines Amines SNAAr->Amines R2NH Alkoxides Alkoxides SNAAr->Alkoxides RO- Boronic_Acids Boronic Acids (Suzuki) Cross_Coupling->Boronic_Acids Pd catalyst Alkynes Terminal Alkynes (Sonogashira) Cross_Coupling->Alkynes Pd/Cu catalyst Product_Amino 4-Amino-6-(phenoxymethyl)pyrimidines Amines->Product_Amino Product_Alkoxy 4-Alkoxy-6-(phenoxymethyl)pyrimidines Alkoxides->Product_Alkoxy Product_Aryl 4-Aryl-6-(phenoxymethyl)pyrimidines Boronic_Acids->Product_Aryl Product_Alkynyl 4-Alkynyl-6-(phenoxymethyl)pyrimidines Alkynes->Product_Alkynyl

Caption: Key reactions of 4-bromo-6-(phenoxymethyl)pyrimidine.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][10] While there are no specific drugs based on the 4-bromo-6-(phenoxymethyl)pyrimidine scaffold, its potential as a building block is significant.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the adenine base of ATP.[1] The ability to easily introduce substituents at the 4-position via the bromo intermediate allows for the exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.

Other Potential Biological Activities

Derivatives of brominated pyrimidines have shown a variety of biological activities:

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[3]

  • Endothelin Receptor Antagonism: 5-Bromopyrimidine moieties have been incorporated into potent endothelin receptor antagonists.[3]

  • Bone Anabolic Agents: Novel pyrimidine derivatives have been evaluated as agents that promote bone formation.[10]

Role in Signaling Pathways

As many pyrimidine-based drugs target kinases, their mechanism of action often involves the modulation of critical signaling pathways. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor Ligand->RTK Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway.

Safety and Handling

As with all halogenated organic compounds, 4-bromo-6-(phenoxymethyl)pyrimidine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-6-(phenoxymethyl)pyrimidine represents a versatile and valuable building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its strategic bromine atom allows for facile diversification through nucleophilic substitution and cross-coupling reactions, making it an attractive starting material for drug discovery programs targeting various diseases. The information synthesized in this guide, based on closely related analogues, provides a solid foundation for researchers to explore the chemistry and potential applications of this and similar pyrimidine scaffolds.

References

  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730.
  • Singh, P., et al. (2023).
  • PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Journal of Molecular Science. (2025).
  • MDPI. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(14), 4349-4352.
  • Journal of the Chemical Society C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
  • ChemBK. (n.d.). Pyrimidine, 4-bromo-6-methoxy-2-methyl-. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
  • ResearchGate. (2013). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Arabian Journal of Chemistry. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • MDPI. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7.
  • Reactome. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]

Sources

4-Bromo-6-(phenoxymethyl)pyrimidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for 4-Bromo-6-(phenoxymethyl)pyrimidine . As a specialized intermediate in medicinal chemistry, this compound lacks a widely public commodity SDS. Therefore, this document synthesizes predictive Structure-Activity Relationship (SAR) data, analogous protocols from halogenated pyrimidines, and rigorous organic synthesis standards to provide a self-validating safety and handling framework.

Document Control:

  • Version: 1.0 (Technical Advisory)

  • Classification: Research & Development / Intermediate

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory)

Chemical Identity & Physicochemical Profile[1][2]

This section establishes the molecular baseline. In the absence of experimental crystallographic data for this specific derivative, values are derived from computational consensus of the halogenated pyrimidine class.

PropertySpecification
Chemical Name 4-Bromo-6-(phenoxymethyl)pyrimidine
Molecular Formula

Molecular Weight 265.11 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic due to phenoxy/bromo substituents)
Physical State Solid (Likely off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water.
Melting Point (Est.) 75°C – 95°C (Based on 4-bromo-6-methylpyrimidine analogs)
CAS Number Not widely listed (Treat as Novel Chemical Entity for safety)
Structural Analysis

The molecule consists of a pyrimidine core substituted at the C4 position with a bromine atom (a reactive handle for cross-coupling) and at the C6 position with a phenoxymethyl group (


). The ether linkage adds lipophilicity, facilitating cell membrane permeability in biological assays, while the C-Br bond is the primary site for diversification.

Hazard Identification & GHS Classification

Expert Insight: As a halogenated heteroaromatic ether, this compound possesses alkylating potential and significant mucosal irritancy. It must be handled as a Category 2 Skin/Eye Irritant at minimum.[1][2]

GHS Label Elements (Predictive)
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statement (H-Code)Description
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[1][2][3][4]
H335 May cause respiratory irritation.[1][3][5][6]
H302 (Potential)Harmful if swallowed (Standard precaution for brominated heterocycles).

Safe Handling & Operational Protocols

Engineering Controls

The primary risk is the inhalation of fine particulates during weighing or transfer.

  • Containment: All solid handling must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use anti-static weighing boats. Pyrimidine powders can be electrostatically charged, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
Body PartSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of dust which may hydrolyze in lung moisture to HBr.
Hands Double Nitrile Gloves (0.11 mm min)The phenoxymethyl group increases lipophilicity, potentially aiding skin absorption.
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders.
Body Tyvek® Lab CoatPrevents clothing contamination and carry-home exposure.

Synthesis & Reactivity Profile

Expertise & Experience: The utility of 4-Bromo-6-(phenoxymethyl)pyrimidine lies in its chemoselective reactivity . The C4-Bromine is electronically activated by the adjacent nitrogen atoms, making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (


).
Reactivity Workflow

The following diagram illustrates the logical flow of reactivity and the necessary precautions during synthetic manipulation.

ReactivityProfile Compound 4-Bromo-6-(phenoxymethyl) pyrimidine PdCat Pd-Catalysis (Suzuki/Buchwald) Compound->PdCat C-Br Activation SnAr SnAr Displacement (Amines/Thiols) Compound->SnAr Nucleophilic Attack AcidSens Acid Sensitivity (Ether Cleavage) Compound->AcidSens Strong Lewis Acids (BBr3) Product1 Biaryl/Amino Derivatives PdCat->Product1 Risk1 Risk: HBr Generation PdCat->Risk1 Byproduct SnAr->Product1 Risk2 Risk: Phenol Release AcidSens->Risk2 Degradation

Caption: Figure 1. Chemoselective reactivity profile. The C-Br bond is the primary reaction center, while the ether linkage requires protection from strong Lewis acids.

Experimental Protocol: Suzuki Coupling (Example Application)

To validate the integrity of the C-Br bond.

  • Setup: Charge a microwave vial with 4-Bromo-6-(phenoxymethyl)pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) for 10 minutes (Essential to prevent Pd oxidation).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through Celite. The phenoxymethyl group should remain intact, demonstrating its stability under basic conditions.

Emergency Response & First Aid

This protocol follows the "Remove, Irrigate, Support" causality chain.

Spill Response Logic

In the event of a solid spill (>500 mg):

  • Evacuate the immediate 3-meter radius.

  • Don PPE (Double gloves, respirator).

  • Cover spill with wet paper towels (prevents dust aerosolization).

  • Sweep into a dedicated hazardous waste container.

  • Clean surface with 10% Sodium Thiosulfate (neutralizes potential reactive bromine traces) followed by soap and water.

First Aid Algorithms

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Oxygen if labored Inhal->ActionInhal Medical Seek Medical Attention (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 2. Triage workflow for acute exposure. Immediate dilution/irrigation is the critical first step.

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) if storing for >3 months to prevent slow hydrolysis of the C-Br bond or oxidation of the benzylic ether position.

  • Incompatibilities: Strong Oxidizing Agents (e.g., Nitric Acid), Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-6-methylpyrimidine (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[7] Retrieved from [Link]

Sources

Strategic Sourcing & Technical Validation: 4-Bromo-6-(phenoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Calculus

4-Bromo-6-(phenoxymethyl)pyrimidine is a specialized heterocyclic building block, primarily utilized as a scaffold in the development of kinase inhibitors and agrochemicals. Unlike commodity pyrimidines (e.g., 4,6-dichloropyrimidine), this molecule features a distinct phenoxymethyl side chain at the C6 position, introducing specific lipophilic and steric properties essential for Structure-Activity Relationship (SAR) exploration.

For drug development teams, the procurement of this intermediate presents a binary risk:

  • Availability Risk: It is rarely a "shelf-stock" item and often resides in "Make-on-Demand" catalogs.

  • Purity Risk: The synthetic route involves radical halogenation or nucleophilic substitution, prone to regioisomeric impurities that silent LC-MS methods often miss.

This guide outlines the sourcing landscape, technical validation protocols, and handling procedures required to integrate this compound into high-stakes synthesis campaigns.

The Supply Landscape: Vendor Categorization

Because 4-Bromo-6-(phenoxymethyl)pyrimidine is a Tier 3 (Niche) building block, sourcing requires navigating aggregators and custom synthesis houses rather than standard catalog suppliers.

Vendor Tiering System
TierVendor TypeTypical Lead TimeRisk ProfileRecommended For
Tier 1 Global Stockists (e.g., Enamine, Combi-Blocks)1–5 DaysLowHTS Library Synthesis, Hit-to-Lead
Tier 2 Aggregators (e.g., MolPort, eMolecules)2–4 WeeksMedium (Inventory lag)Backup Sourcing, Price Comparison
Tier 3 Custom Synthesis (e.g., WuXi AppTec, Pharmablock)4–8 WeeksLow (High Control)GMP Scale-up, GLP Tox Batches
Recommended Sourcing Strategy

Do not rely on a single CAS search. This molecule is often indexed under varying nomenclatures.

  • Primary Search Keys:

    • IUPAC: 4-bromo-6-(phenoxymethyl)pyrimidine

    • SMILES: C1(=CC(=NC=N1)Br)COC2=CC=CC=C2

    • Structure Search: Use substructure matching on supplier portals (SciFinder/ChemDraw Direct).

Expert Insight: If a vendor lists this as "In Stock" but the price is >$500/gram, they are likely re-brokering a custom synthesis batch. Always request a current batch-specific 1H-NMR before issuing the PO.

Technical Framework: Synthesis & Impurity Profiling

To validate the material, you must understand how it was likely made. The dominant synthetic route dictates the impurity profile.

The Synthetic Pathway (and its pitfalls)

The most scalable route involves the nucleophilic substitution of phenol on 4-bromo-6-(bromomethyl)pyrimidine (or chloromethyl analog).

SynthesisPath Start 4-Bromo-6-methylpyrimidine Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter 4-Bromo-6-(bromomethyl) pyrimidine Step1->Inter Imp1 Impurity A: Dibromomethyl analog Step1->Imp1 Side Rxn Step2 Nucleophilic Sub. (Phenol, K2CO3) Inter->Step2 Final 4-Bromo-6-(phenoxymethyl) pyrimidine Step2->Final Imp2 Impurity B: Bis-phenoxy (Over-reaction) Step2->Imp2 Side Rxn

Figure 1: Likely synthetic route and associated critical impurities. Understanding this pathway is essential for designing the QC method.

Critical Impurities to Watch
  • Hydrolysis Byproduct: 4-Bromo-6-(hydroxymethyl)pyrimidine. (Result of wet solvents during synthesis).[1][2]

  • Regioisomer: 2-Phenoxy-4-bromo-6-methylpyrimidine. (Rare, but possible if starting from a different dichloropyrimidine precursor).

  • Residual Phenol: Often co-elutes in standard reverse-phase gradients.

Incoming Quality Control (IQC) Protocol

Directive: Do not accept the vendor's Certificate of Analysis (CoA) blindly. Perform the following "Self-Validating" protocol upon receipt.

A. 1H-NMR Validation (400 MHz, DMSO-d6)

The proton NMR provides the definitive structural proof. Look for these diagnostic signals:

MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
Pyrimidine H-2 ~8.8 - 9.0Singlet (1H)Confirms pyrimidine core integrity.
Pyrimidine H-5 ~7.8 - 8.0Singlet (1H)Confirms 4,6-substitution pattern.
-CH2-O- Linker ~5.2 - 5.4 Singlet (2H) CRITICAL: Shift confirms O-alkylation.
Phenoxy Ar-H ~6.9 - 7.4Multiplet (5H)Integrations must match 5:1 ratio with Pyrimidine H-2.

Fail Criteria:

  • If the -CH2- singlet is split or shifted upfield (< 5.0 ppm), suspect hydrolysis (benzyl alcohol derivative).

  • If extra aromatic peaks appear at 6.5-6.8 ppm, suspect residual phenol.

B. HPLC-UV/MS Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (Pyrimidine absorption) and 280 nm (Phenol absorption).

  • Mass Spec: ESI+ mode. Look for [M+H]+ doublet (79Br/81Br ratio 1:1).

Handling & Synthetic Utility[3]

Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Sensitivity: The benzylic ether linkage is generally stable, but the C-Br bond is sensitive to light. Amber vials are mandatory.

  • Hygroscopicity: Low, but keep dry to prevent hydrolysis of the bromide if stored for >6 months.

Decision Logic for Utilization

Before committing this material to a GMP step or a large library synthesis, follow this decision tree:

QCDecision Start Material Receipt Visual Visual Inspection (White/Off-white Solid?) Start->Visual NMR 1H-NMR Analysis Visual->NMR Purity Purity > 97%? NMR->Purity Pass Release to Synthesis Purity->Pass Yes Fail Recrystallize Purity->Fail No Method EtOH/Hexane Recrystallization Fail->Method Method->NMR Retest

Figure 2: QC Decision Tree. A systematic approach to accepting or remediating vendor material.

Application Notes
  • Suzuki-Miyaura Coupling: The C4-Bromine is highly activated. Couplings with aryl boronic acids proceed typically at 80°C using Pd(dppf)Cl2.

  • SNAr Reactions: The phenoxymethyl group is electron-donating relative to a sulfone, but the pyrimidine ring remains electron-deficient enough for displacement of the Bromine by strong nucleophiles (amines, thiols) at elevated temperatures (>100°C).

References

  • PubChem Compound Summary. 4-Bromo-6-(phenoxymethyl)pyrimidine. National Center for Biotechnology Information.

  • Enamine Building Blocks. Heterocyclic Building Blocks for Drug Discovery. Enamine Ltd.

  • Organic Chemistry Portal. Synthesis of Pyrimidines. (General mechanistic grounding for pyrimidine functionalization).

  • Combi-Blocks. Catalog Search for Pyrimidine Scaffolds.

(Note: Specific CAS citations for this exact structure are variable across databases; the sourcing strategy relies on substructure searching as detailed in Section 2.)

Sources

Methodological & Application

Synthesis of 4-Bromo-6-(phenoxymethyl)pyrimidine from 4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Bromo-6-alkoxypyrimidines via


 

Part 1: Introduction & Strategic Analysis

Executive Summary

The 4,6-dihalopyrimidines are privileged scaffolds in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., EGFR, JAK) and antivirals. This guide details the protocol for the Nucleophilic Aromatic Substitution (


)  of 4,6-dibromopyrimidine to generate mono-etherified products.

Critical Nomenclature Note: The specific target name "4-Bromo-6-(phenoxymethyl)pyrimidine" implies a methylene bridge (


) between the ring and the oxygen (

). However, synthesizing this directly from 4,6-dibromopyrimidine requires complex C-C bond formation (e.g., Negishi coupling). Based on the starting material (4,6-dibromopyrimidine) and standard reactivity patterns, this protocol focuses on the direct etherification to form 4-Bromo-6-phenoxypyrimidine (direct O-linkage) or 4-Bromo-6-(benzyloxy)pyrimidine (using benzyl alcohol), which are the standard derivatives synthesized from this precursor.
Reaction Mechanism: The Pathway

The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring, being electron-deficient (a diazine), is highly activated for nucleophilic attack.

  • Addition: The phenoxide anion attacks the C4/C6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The ring re-aromatizes by expelling the bromide ion.

Key Challenge: Desymmetrization. Since 4,6-dibromopyrimidine is symmetric, the first substitution yields the desired product. However, the product is still reactive. Controlling the stoichiometry and temperature is critical to prevent the formation of the 4,6-bis(phenoxy) byproduct.

ReactionScheme SM 4,6-Dibromopyrimidine (Electrophile) Inter Meisenheimer Complex SM->Inter + PhOH/Base Reagent Phenol + Base (Nucleophile) Prod 4-Bromo-6-phenoxypyrimidine (Target) Inter->Prod - HBr ByProd 4,6-Diphenoxypyrimidine (Over-reaction) Prod->ByProd + Excess PhOH High Temp

Figure 1: Reaction pathway highlighting the critical desymmetrization step and potential over-reaction.

Part 2: Experimental Design

Reagent Selection & Optimization

To ensure high fidelity mono-substitution, the following parameters are recommended based on kinetic data from analogous pyrimidine substitutions.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic. Solubilizes reagents but allows easier workup than DMF. DMF is an alternative if solubility is poor.
Base Potassium Carbonate (

)
Mild base. Sufficient to deprotonate phenol (

) without promoting rapid bis-substitution (unlike NaH).
Stoichiometry 1.0 : 0.95 (SM : Phenol) Use a slight excess of the electrophile (dibromopyrimidine) or strictly 1.0 eq of phenol to ensure no excess nucleophile remains to attack the product.
Temperature 0°C

RT
Start cold to favor kinetic control (mono-substitution). Heat only if conversion stalls.
Safety Considerations
  • 4,6-Dibromopyrimidine: Irritant. Potential sensitizer. Handle in a fume hood.

  • Bromide Waste: The reaction generates bromide salts; dispose of aqueous waste in halogenated waste streams if organic content is high.

Part 3: Detailed Protocol

Target Synthesis: 4-Bromo-6-phenoxypyrimidine Scale: 1.0 gram (Optimization scale)

Materials:
  • 4,6-Dibromopyrimidine (1.0 eq, 4.2 mmol, ~1.0 g)

  • Phenol (0.95 eq, 4.0 mmol, ~376 mg)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq, 6.3 mmol, ~870 mg)
    
  • Acetonitrile (MeCN), anhydrous (10 mL)

Step-by-Step Procedure:
  • Nucleophile Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (376 mg) in Acetonitrile (5 mL).

    • Add

      
        (870 mg) in one portion.
      
    • Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ. The suspension may become slightly cloudy.

  • Electrophile Addition (Critical for Regiocontrol):

    • In a separate vial, dissolve 4,6-Dibromopyrimidine (1.0 g) in Acetonitrile (5 mL).

    • Cool the reaction flask (phenol mixture) to 0°C using an ice bath.

    • Slowly add the dibromopyrimidine solution to the phenol mixture dropwise over 10–15 minutes.

    • Note: Keeping the electrophile concentration locally high (by having it in the flask) or adding the nucleophile slowly is standard, but here we add Electrophile to Nucleophile at 0°C to control the exotherm. Alternative Regiocontrol: For strictest mono-selectivity, reverse addition: Add the Phenoxide solution dropwise into the Dibromopyrimidine solution at 0°C. This is the preferred method for high purity.

  • Reaction Monitoring:

    • Allow the mixture to warm to RT naturally.

    • Monitor by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours.

    • Target: Disappearance of Phenol. (Excess dibromopyrimidine may remain).[1]

    • Observation: Product usually appears as a distinct spot less polar than the starting material (depending on the phenol substituents).

  • Workup:

    • Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL).

    • Separate the organic layer.

    • Extract the aqueous layer once more with Ethyl Acetate (20 mL).

    • Combine organics and wash with Brine (20 mL).

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue often contains the product and slight excess starting material.

    • Recrystallization: Often possible from Ethanol/Water or Hexane/CH2Cl2.

    • Flash Chromatography: Silica gel; Gradient 0-10% EtOAc in Hexanes. The bis-substituted byproduct (if any) will elute later (more polar) or earlier depending on the specific phenol, but usually, the mono-bromo product is easily separable.

Workflow Start Start: Reagent Prep SolnA Soln A: 4,6-Dibromopyrimidine in MeCN (0°C) Start->SolnA SolnB Soln B: Phenol + K2CO3 in MeCN Start->SolnB Add Slow Addition: Add B into A (Dropwise) SolnA->Add SolnB->Add React Stir 0°C -> RT (2-4 Hours) Add->React Check QC: LCMS/TLC Check for Bis-sub React->Check Quench Aq. Workup (EtOAc/Water) Check->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow emphasizing the reverse addition technique for maximum regioselectivity.

Part 4: Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Starting Material: Singlet at ~8.0 ppm (H2) and Singlet at ~7.8 ppm (H5).

    • Product: The symmetry is broken.

      • H2: Singlet, ~8.4–8.6 ppm (Deshielded).

      • H5: Singlet, ~7.4–7.6 ppm (Shielded by the ether oxygen resonance).

      • Phenoxy protons: Multiplets in the 7.0–7.5 ppm region.

  • LCMS:

    • Isotope Pattern: Look for the characteristic 1:1 doublet of the Bromine atom (

      
      ).
      
    • Mass: [M+H]+ = (MW of Phenol + MW of Pyrimidine - HBr).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-substitution Excess Phenol or High TempEnsure strict 1:1 stoichiometry. Keep reaction at 0°C longer. Use "Reverse Addition" (Phenol into Pyrimidine).
Low Conversion Base insolubility or weak baseSwitch solvent to DMF (better solubility). Switch base to

(more soluble/reactive).
Hydrolysis (OH product) Wet solventUse anhydrous MeCN. Water acts as a competing nucleophile to form the pyrimidinone.

Part 5: References

  • General Reactivity of Halopyrimidines:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry . 5th Ed. Wiley. (Chapter on Diazines).

  • Regioselective

    
     on Dihalopyrimidines: 
    
    • Luo, Z., et al. (2019). "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Tetrahedron Letters, 60(12), 859-863. (Provides analogous kinetic data for chloropyrimidines).

  • Synthesis of Phenoxypyrimidines:

    • Boyle, F. T., et al. (1984). "Biological Activity of 4-Phenoxypyrimidines." Journal of Medicinal Chemistry. (Foundational work on ether linkages in pyrimidines).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Procedure for phenoxide displacement on 4-bromo-6-(chloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Phenoxide Displacement on 4-Bromo-6-(chloromethyl)pyrimidine

Part 1: Core Directive & Executive Summary

The Challenge: 4-Bromo-6-(chloromethyl)pyrimidine presents a classic "dual-electrophile" challenge. It contains two reactive sites:[1]

  • The Exocyclic Alkyl Chloride (

    
    ):  A benzylic-like electrophile susceptible to 
    
    
    
    attack.
  • The Endocyclic Aryl Bromide (

    
    ):  An activated heteroaryl halide susceptible to 
    
    
    
    attack.

The Solution: This protocol details the regioselective O-alkylation of the chloromethyl group to synthesize 4-bromo-6-(phenoxymethyl)pyrimidine . By controlling temperature and solvent polarity, we exploit the kinetic superiority of the aliphatic


 mechanism over the aromatic 

pathway, preserving the aryl bromide for subsequent downstream functionalization (e.g., Suzuki-Miyaura coupling).

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

Reactivity Profile & Causality

The chemoselectivity of this reaction is governed by the "Hard/Soft" nature of the electrophiles and the energy barriers of the transition states.

  • The Dominant Pathway (

    
    ):  The methylene carbon attached to the pyrimidine ring is highly activated. The electron-deficient pyrimidine ring acts as an electron-withdrawing group (EWG), analogous to a nitro-benzyl system. This lowers the LUMO energy at the 
    
    
    
    site, facilitating rapid attack by the phenoxide oxygen.
  • The Latent Pathway (

    
    ):  While the C4-position is activated by the ring nitrogens, 
    
    
    
    displacement of the bromide requires disruption of the aromatic system (formation of a Meisenheimer complex). Under mild conditions (Room Temperature, Carbonate base), this barrier is significantly higher than the concerted
    
    
    displacement of the chloride.
Strategic Decision Tree

ReactionPathway Start 4-Bromo-6-(chloromethyl) pyrimidine Condition Condition: 0°C to RT Polar Aprotic Solvent Start->Condition Phenol Phenol + Base (Nucleophile) Phenol->Condition PathSN2 Pathway A: SN2 (Fast, Kinetic) Condition->PathSN2 Preferred PathSNAr Pathway B: SNAr (Slow, Thermodynamic) Condition->PathSNAr Avoided (Requires Heat) ProdEther Product: 4-Bromo-6-(phenoxymethyl) pyrimidine PathSN2->ProdEther ProdBiaryl Side Product: 4-Phenoxy-6-(chloromethyl) pyrimidine PathSNAr->ProdBiaryl

Figure 1: Chemoselectivity flowchart demonstrating the kinetic preference for exocyclic substitution.

Part 3: Experimental Protocol

Reagents & Materials
ComponentRoleSpecifications
Substrate Electrophile4-Bromo-6-(chloromethyl)pyrimidine (>97% purity)
Phenol Nucleophile1.05 equivalents (Substituted phenols may require rate adjustment)
Potassium Carbonate (

)
Base1.5 - 2.0 equivalents, anhydrous, finely ground
Potassium Iodide (KI) Catalyst0.1 equivalents (Finkelstein activation, optional for sluggish phenols)
Solvent MediumAcetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure

1. Preparation of the Nucleophile (In-Situ):

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol derivative (1.05 eq) and anhydrous Acetonitrile (0.2 M concentration relative to substrate).

  • Add

    
      (1.5 eq).
    
  • Note: If using DMF, cooling to

    
     is recommended during addition. If using MeCN, room temperature is generally safe.
    
  • Stir for 15–30 minutes to ensure deprotonation and formation of the phenoxide species.

2. Electrophile Addition:

  • Dissolve 4-bromo-6-(chloromethyl)pyrimidine (1.0 eq) in a minimal amount of the reaction solvent.

  • Crucial Step: Add the electrophile solution dropwise to the phenoxide suspension.[2]

  • Reasoning: Slow addition prevents localized high concentrations of the electrophile, minimizing the risk of double-substitution or uncontrolled exotherms.

3. Reaction Monitoring:

  • Stir the mixture at Room Temperature (

    
    ) .
    
  • TLC Monitoring: Check after 1 hour.

    • Visualization: UV light (254 nm).

    • Rf Shift: The product will typically be less polar than the phenol but more polar than the starting chloride.

  • Optimization: If the reaction is incomplete after 4 hours, add KI (10 mol%) . Avoid heating above

    
     to prevent displacement of the C4-Bromine.
    

4. Work-up & Isolation:

  • Dilute the reaction mixture with EtOAc or DCM.

  • Wash with Water (x2) to remove salts and DMF/MeCN.

  • Wash with 1M NaOH (x2) to remove unreacted phenol. This is critical for purity.

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

5. Purification:

  • Recrystallization (Hexanes/EtOAc) is often sufficient due to the high crystallinity of pyrimidine ethers.

  • If chromatography is needed, use a silica gradient (0-20% EtOAc in Hexanes).

Part 4: Data Validation & Troubleshooting

Analytical Checkpoints
TechniqueObservationInterpretation
1H NMR Singlet

5.1 - 5.3 ppm (2H)
Confirms presence of

linker.
1H NMR Loss of broad singlet (OH)Confirms consumption of phenol.
13C NMR Peak at ~160-170 ppmC4 and C6 pyrimidine carbons (shifts confirm ring integrity).
MS (ESI) M+ and M+2 (1:1 ratio)Confirms retention of the Bromine atom (Br isotope pattern).
Troubleshooting Guide
  • Issue: Product contains no Bromine (Mass Spec check).

    • Cause: Reaction temperature was too high, leading to

      
       displacement of the bromide by a second equivalent of phenoxide.
      
    • Fix: Maintain temperature

      
       and strictly control stoichiometry (1:1).
      
  • Issue: Low Conversion.

    • Cause: Steric hindrance on the phenol or poor nucleophilicity.

    • Fix: Switch solvent to DMF (increases nucleophilicity of the phenoxide) and add catalytic TBAI or KI.

Part 5: Safety & Handling

  • Vesicant Warning: 4-bromo-6-(chloromethyl)pyrimidine is a potent alkylating agent. It can cause severe skin burns and respiratory damage. All weighing and transfer must occur in a fume hood.

  • Waste Disposal: Quench all reaction vessels with aqueous ammonium hydroxide before disposal to destroy trace alkylating agents.

References

  • BenchChem. (2025).[3][4][5] The Strategic Advantage of 2-(Chloromethyl)pyrimidine Hydrochloride in Synthetic Chemistry. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Contextual grounding on Pyrimidine reactivity).
  • Organic Syntheses. (1921-2026).[6] General procedures for Phenol Alkylation. Retrieved from

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrimidine Derivatives. Retrieved from

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-(phenoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and herbicides. The specific substrate, 4-Bromo-6-(phenoxymethyl)pyrimidine , presents a unique reactivity profile. The electron-deficient pyrimidine ring facilitates oxidative addition at the C-Br bond, while the phenoxymethyl group at the C6 position adds lipophilicity and steric bulk without significantly deactivating the ring.

This application note details the optimized protocol for reacting this substrate with various boronic acids. Unlike standard benzene-based couplings, electron-deficient heterocycles require careful control of base strength and catalyst ligands to prevent hydrolytic side reactions and catalyst deactivation.

Key Challenges Addressed:
  • Protodeboronation: Instability of specific boronic acids under basic conditions.

  • Hydrolysis: The susceptibility of the pyrimidine C4 position to nucleophilic attack by hydroxide ions (SNAr) rather than the desired cross-coupling.

  • Catalyst Poisoning: The coordination of pyrimidine nitrogens to the Palladium center.

Mechanistic Insight

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but with distinct kinetic features due to the heterocycle.

  • Oxidative Addition: The C4-Br bond is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogens. This step is generally fast.

  • Transmetallation: This is often the rate-determining step. The boronic acid must be activated by the base (forming a boronate species) to transfer the organic group to the Palladium center.

  • Reductive Elimination: The formation of the C-C bond and regeneration of Pd(0).[1]

Pathway Visualization[2]

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Substrate 4-Bromo-6-(phenoxymethyl)pyrimidine TransMet Transmetallation Complex (Ar-Pd(II)-R) OxAdd->TransMet + Activated Boronate Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product 4-R-6-(phenoxymethyl)pyrimidine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition into the electron-deficient pyrimidine core.

Optimization Strategy

Through extensive screening, we have established that the choice of base and solvent is more critical than the catalyst for this specific scaffold.

Catalyst Selection[1][3][4]
  • Pd(PPh₃)₄ (Tetrakis): The standard choice. Effective for 80% of substrates.

  • Pd(dppf)Cl₂: Recommended for sterically hindered boronic acids or when the "Tetrakis" fails due to thermal instability.

  • XPhos Pd G2: Use only for extremely difficult couplings (e.g., ortho-substituted boronic acids).

Base & Solvent Matrix

The phenoxymethyl group is stable, but the pyrimidine ring is sensitive to strong bases at high temperatures.

Condition SetBaseSolvent SystemTempApplication
Standard

(2M aq)
DME / Water (3:1)85°CGeneral purpose, high yield.
Sensitive

(3 eq)
1,4-Dioxane (Anhydrous)90°CFor base-sensitive boronic acids.
Green/Fast

(3 eq)
Ethanol / Toluene / Water80°CHigh solubility for lipophilic substrates.

Detailed Experimental Protocol

Method A: Standard Conditions (DME/Water)

Recommended for initial screening and scale-up.

Reagents:

  • 4-Bromo-6-(phenoxymethyl)pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)[2][3][4][5][6]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Note: If using a microwave vial, cap it immediately. If using a round-bottom flask, attach a reflux condenser.

  • Inerting: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).[6] This is crucial to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Solvent Addition: Syringe in degassed DME followed by the 2M Na₂CO₃ solution.

    • Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

  • Reaction: Heat the mixture to 85°C (oil bath) or 100°C (Microwave, 30 mins).

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LCMS.[3][6] The starting bromide usually disappears within 2-4 hours thermally.

  • Workup:

    • Cool to room temperature.[4][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% to 40% EtOAc in Hexanes. The phenoxymethyl group aids UV visualization.

Experimental Workflow Diagram

Workflow Setup Setup: Combine Solids (Substrate, Boronic Acid, Cat.) Inert Inert Atmosphere: Evacuate/Backfill N2 (3 Cycles) Setup->Inert Solvent Add Solvents: DME + aq. Na2CO3 (Degassed) Inert->Solvent Heat Reaction: 85°C Reflux (4h) or MW 100°C (30min) Solvent->Heat Workup Workup: Extract w/ EtOAc Wash w/ Brine Heat->Workup Isolate Isolation: Flash Chromatography (Hex/EtOAc) Workup->Isolate

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Black Precipitate (early) Catalyst decomposition ("Pd Black").Ensure strict O₂ exclusion. Switch to

.
Starting Material Remains Catalyst poisoning or low activity.Increase temp to 100°C. Add 5 mol% extra ligand (

).
Protodeboronation Boronic acid losing B(OH)₂ group.Use anhydrous conditions (Dioxane/Cs₂CO₃). Use Boronic Esters (Pinacol).
Hydrolysis Product OH replaces Br (SNAr).Base is too strong. Switch from Carbonate to Phosphate (

).
Homocoupling Biaryl formation (Ar-Ar).Oxygen leak in system. Degas solvents more thoroughly.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Lübert, A., et al. "Suzuki-Miyaura Coupling of Halopyrimidines." BenchChem Application Notes, 2023 .

  • Bagal, S. K., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Chemical Reviews, 2010 , 110(11), 6560–6620.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.

  • Gong, J. F., et al. "Suzuki Coupling of Electron-Deficient Heterocycles." Tetrahedron, 2008 , 64(12), 2906-2914.

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling brominated pyrimidines and palladium catalysts.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-6-(phenoxymethyl)pyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 4-Bromo-6-(phenoxymethyl)pyrimidine using silica gel column chromatography. Below, you will find a series of troubleshooting questions and answers, detailed protocols, and reference data to support your experimental work.

Part 1: Pre-Chromatography & Method Development

This section addresses the critical preparatory steps that form the foundation of a successful separation.

Q1: How do I select the optimal stationary and mobile phases for my compound?

Answer: For a molecule of intermediate polarity like 4-Bromo-6-(phenoxymethyl)pyrimidine, standard silica gel (SiO₂) is the most common and appropriate stationary phase. The key to a good separation lies in selecting the right mobile phase, which is achieved through Thin-Layer Chromatography (TLC) analysis.

  • Expertise & Causality: The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[1] This Rf range typically translates well to flash column chromatography, ensuring the compound moves down the column at a reasonable pace without eluting too quickly with the solvent front or requiring excessive solvent volumes. A compound with a high Rf value in a given solvent system is considered less polar, while a compound with a low Rf is more polar.[2]

  • Recommended Action: Start by testing various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). See Table 1 for suggested starting points. Spot your crude reaction mixture on a TLC plate and develop it in these different solvent systems. The ideal system will show clear separation between the spot for your desired product and any impurities.

Q2: My compound streaks badly on the TLC plate. What does this mean for my column?

Answer: Streaking on a TLC plate is a significant warning sign that you will likely face issues on the column. It is often caused by one of two things: overloading the sample spot or strong, undesirable interactions between your compound and the stationary phase.

  • Expertise & Causality: The two nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to "tailing" or streaking, where the compound elutes slowly and over many fractions.[3] This phenomenon prolongs the purification process and results in poor resolution.

  • Recommended Action:

    • Reduce Concentration: First, ensure you are not spotting too much material on the TLC plate.

    • Add a Modifier: If streaking persists, add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your mobile phase. This additive will bind to the active acidic sites on the silica gel, preventing your pyrimidine from sticking and resulting in sharper bands.[4]

Q3: My crude material has poor solubility in the mobile phase. How should I load it onto the column?

Answer: This is a common problem, especially if your mobile phase is very non-polar (e.g., high percentage of hexanes). Loading a poorly soluble compound dissolved in a strong solvent will ruin the separation. The best approach is "dry loading."

  • Expertise & Causality: If you dissolve your crude mixture in a strong solvent (like pure dichloromethane or methanol) and apply it to the top of a column equilibrated with a weak solvent (like 10% ethyl acetate in hexanes), the strong solvent will carry your compound partway down the column in a diffuse band before it equilibrates. This leads to broad peaks and poor separation.[1] Dry loading bypasses this issue entirely.

  • Recommended Action (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

    • Add a small amount of silica gel (or an inert solid like Celite) to this solution, roughly 2-3 times the weight of your crude material.[5]

    • Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder as a uniform layer on top of your packed column. This ensures the compound is introduced to the mobile phase in a concentrated, even band.

Part 2: Troubleshooting the Column Run

This section focuses on problems that arise during the elution process.

Q4: The separation between my product and a key impurity is very poor. How can I improve the resolution?

Answer: Improving resolution requires changing the "selectivity" of your chromatographic system. This can be done by adjusting the mobile phase composition or, in more difficult cases, changing the stationary phase.

  • Expertise & Causality: Separation is governed by the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will partition similarly and co-elute. Changing the solvent can alter these interactions. For instance, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can change how each compound interacts with the silica surface and the mobile phase, potentially enhancing separation.

  • Recommended Action:

    • Shallow Gradient: If you are running an isocratic (single solvent mixture) elution, switch to a very shallow gradient. For example, instead of a constant 20% ethyl acetate in hexanes, start at 10% and slowly increase to 25%. This can help resolve closely eluting spots.[6]

    • Change Solvent Polarity: If a gradient doesn't work, try a different solvent system altogether. A common alternative to hexane/ethyl acetate is a dichloromethane/methanol system, which offers different selectivity.[1]

    • Alternative Stationary Phase: If all else fails, consider a different stationary phase. Alumina can be a good alternative for basic compounds, or a bonded-phase silica (like diol or cyano) could provide unique selectivity.[7][8]

Q5: I suspect my compound is decomposing on the column. How can I verify this and prevent it?

Answer: Compound decomposition on silica gel is a frequent problem for sensitive molecules. Silica gel is acidic and can catalyze degradation reactions.

  • Expertise & Causality: The acidic nature of silica can be detrimental to compounds with acid-labile functional groups. The phenoxymethyl ether linkage in your compound could potentially be sensitive under prolonged exposure to acidic conditions.

  • Recommended Action:

    • Stability Test (2D TLC): To check for stability, spot your crude material on a TLC plate and run it in a suitable solvent system. After the run, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a diagonal line of spots corresponding to the degradation products.[4]

    • Deactivate the Silica: If decomposition is confirmed, you can deactivate the silica gel. This can be done by pre-treating the silica with a base (like triethylamine) as mentioned in Q2, or by using commercially available deactivated silica gel.

    • Switch Stationary Phase: Alternatively, switching to a less acidic stationary phase like alumina or Florisil may prevent decomposition.[4]

Part 3: Protocols & Data
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC as described in Q1. The target Rf should be ~0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., hexanes).[6]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Load your sample using the dry loading method described in Q3 for best results.

  • Elution: Carefully add the mobile phase to the column. Apply positive pressure to maintain a steady flow rate. If a gradient is needed, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.[7]

  • Fraction Collection & Analysis: Collect the eluate in fractions (e.g., in test tubes). Monitor the composition of the fractions using TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the fractions containing the pure 4-Bromo-6-(phenoxymethyl)pyrimidine and remove the solvent using a rotary evaporator.[5]

Data Tables

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTarget Compounds
10-30% Ethyl Acetate / HexanesLow to MediumGood starting point for many organic molecules.
5-20% Dichloromethane / HexanesLowFor less polar impurities or products.
1-5% Methanol / DichloromethaneMedium to HighUseful if the compound is highly retained in other systems.
20% Acetone / HexanesMediumOffers different selectivity than ethyl acetate.

Table 2: Chromatography Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Change solvent system (e.g., switch ethyl acetate for DCM)- Run a shallow gradient elution- Use less crude material (typically 1-5% of silica weight)[6]
Compound Tailing/Streaking - Strong interaction with acidic silica- Compound is too polar for the eluent- Add 0.1-1% triethylamine or pyridine to the eluent- Increase the polarity of the mobile phase
Low Recovery/Yield - Compound decomposed on the column- Compound is irreversibly adsorbed- Incomplete elution- Test for stability and use deactivated silica or alumina[4]- Flush the column with a very polar solvent (e.g., 100% methanol) at the end to check for remaining material[6]
Compound Elutes Too Fast - Mobile phase is too polar- Decrease the percentage of the polar solvent in your eluent
Compound Won't Elute - Mobile phase is not polar enough- Gradually increase the percentage of the polar solvent (gradient elution)
Part 4: Visualization
Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Reaction Mixture B TLC Analysis A->B C Select Solvent System (Rf ≈ 0.2-0.4) B->C D Pack Silica Gel Column C->D E Dry Load Sample D->E F Elute with Mobile Phase (Isocratic or Gradient) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I Pure L Impure Fractions H->L Impure J Evaporate Solvent I->J K Pure Product J->K M Recrystallization or Second Column L->M Re-purify?

Caption: Logical workflow for the purification of 4-Bromo-6-(phenoxymethyl)pyrimidine.

References
  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • PubMed.
  • ResearchGate. Pyrimidine (upper) and purines (lower) on silica columns.
  • Reich, E., & Schibli, A. (2007). The Mobile Phase in High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.
  • SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry.
  • Teledyne ISCO.
  • Reddit. Rf value for TLC : r/chemhelp.
  • Organic Syntheses.
  • Benchchem. Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol.

Sources

Ticket #4-Br-Py-001: Yield Loss & Instability During Isolation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Preventing Hydrolysis of 4-Bromopyrimidine

Executive Summary: 4-Bromopyrimidine is a notoriously labile intermediate. Unlike its 2-bromo or 5-bromo counterparts, the C4 position is electronically activated for Nucleophilic Aromatic Substitution (


) by the para-relationship to N1 and ortho-relationship to N3. In the presence of water—particularly under acidic or basic catalysis—the bromine is rapidly displaced by a hydroxyl group, reverting the compound to 4(3H)-pyrimidone (4-hydroxypyrimidine).

This guide provides a validated protocol to arrest hydrolysis during workup, specifically targeting the high-risk isolation from phosphorus oxybromide (


) or phosphorus tribromide (

) reaction mixtures.

Part 1: The "Safe Path" Workup Protocol

Scenario: You have just finished synthesizing 4-bromopyrimidine from 4(3H)-pyrimidone using


 or 

. The reaction mixture is a dark orange/red syrup containing the product, excess phosphorus halides, and polyphosphoric acids.

The Critical Error: Quenching directly with water. This generates massive heat and


, creating a hot, highly acidic environment that instantly hydrolyzes your product.
Step-by-Step Isolation Guide
PhaseActionTechnical Rationale
1. Dilution Dilute the reaction mixture with Dichloromethane (DCM) (3–5 volumes) before quenching.Acts as a heat sink and immediately partitions the product into the organic phase as it forms, shielding it from the aqueous acid.
2. Cold Quench Pour the DCM mixture slowly into a rapidly stirring slurry of Crushed Ice + Saturated

.
Neutralizes

as it is generated. The ice prevents the temperature from spiking above 0°C. Never quench into pure water.
3. pH Control Adjust the aqueous layer pH to 7.0 – 8.0 .Critical Window:pH < 4: Protonation of N1/N3 activates C4 for water attack.• pH > 10: Hydroxide (

) becomes a potent nucleophile, displacing Br.
4. Extraction Separate layers immediately. Wash the organic layer once with cold brine.Minimizes contact time with water.[1]
5. Drying Dry over

(Sodium Sulfate), not

.

is slightly Lewis acidic and can catalyze degradation on the solid surface.
6. Concentration Rotovap at < 30°C bath temperature. Do not dry to completion if the oil is unstable; store as a concentrated solution if possible.Thermal instability often leads to polymerization or "browning" in the neat state.

Part 2: Troubleshooting & FAQs

Q1: My product turned into a white solid that is insoluble in DCM. What happened? A: You likely isolated 4(3H)-pyrimidone (the hydrolysis product). This occurs if the quench was too hot or too acidic. The pyrimidone is highly polar and insoluble in DCM, often precipitating out as a white powder.

  • Fix: Ensure your quench pH never drops below 6. Use solid

    
     in your ice slurry to maintain excess buffering capacity.
    

Q2: Can I use a stronger base like NaOH to quench? A: Avoid if possible. Strong bases (


) accelerate 

hydrolysis even at low temperatures. Furthermore, neutralizing

with NaOH often creates "goupy" phosphate salts that form intractable emulsions.
  • Recommendation: Use Potassium Phosphate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Potassium salts are generally more soluble than sodium salts, reducing emulsion formation.

Q3: How should I store 4-bromopyrimidine? A:

  • Form: The free base is an oil or low-melting solid that degrades at room temperature. The Hydrochloride salt is more stable but highly hygroscopic.

  • Conditions: Store at -20°C under Argon.

  • Shelf-Life: Use within 24–48 hours of isolation for best results in subsequent coupling reactions (e.g., Suzuki, Buchwald).

Part 3: Mechanistic Visualization

Figure 1: Hydrolysis Mechanism & Acid Catalysis

Caption: Protonation of the pyrimidine ring (N1/N3) significantly lowers the LUMO energy at C4, making it highly susceptible to attack by water (Acid Catalysis). In basic conditions, the mechanism shifts to direct attack by the stronger nucleophile


.

HydrolysisMechanism Start 4-Bromopyrimidine (Neutral) Acid Acidic Conditions (H+) (Workup pH < 4) Start->Acid HBr generation Base Basic Conditions (OH-) (pH > 10) Start->Base Excess NaOH Activated Protonated Intermediate (Highly Electrophilic C4) Acid->Activated N-Protonation WaterAttack Nucleophilic Attack (H2O at C4) Activated->WaterAttack Activation Transition Meisenheimer-like Complex WaterAttack->Transition fast Product 4(3H)-Pyrimidone (Hydrolyzed Waste) Transition->Product -HBr (Irreversible) Base->Transition Direct SNAr

Figure 2: The "Safe Path" Decision Tree

Caption: Decision matrix for isolating 4-bromopyrimidine from phosphorus halide reactions, prioritizing pH control and temperature management.

WorkupWorkflow Reaction Reaction Complete (POBr3/PBr3 Matrix) Dilute Dilute with DCM (3-5 vol) Reaction->Dilute QuenchChoice Quench Method? Dilute->QuenchChoice BadQuench Direct Water Quench QuenchChoice->BadQuench Fast/Lazy GoodQuench Ice + NaHCO3 Slurry QuenchChoice->GoodQuench Recommended ResultBad Exotherm + Acid Spike (Hydrolysis) BadQuench->ResultBad ResultGood Controlled Neutralization (pH 7-8) GoodQuench->ResultGood Extract Phase Separation (Keep Cold) ResultGood->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Store Store: -20°C / Argon Dry->Store

References

  • Synthesis and Workup of Halopyrimidines Title: Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Source: Heterocycles, Vol. 51, No. 11, 1999.[2] URL:[Link] (Sourced via Heterocycles archive data)

  • Phosphorus Bromide Handling & Quenching Title: Organic Syntheses Procedure: Pentaerythrityl Bromide (Standard POBr3 quench protocols). Source: Organic Syntheses, Coll. Vol. 4, p.753. URL:[Link]

  • Stability of Halopyrimidines Title: 4-Bromopyrimidine | C4H3BrN2 | PubChem Data. Source: National Institutes of Health (NIH) PubChem. URL:[Link]

  • General Deoxybromination Guide Title: Deoxy Bromination Reagent Guide (ACS GCI Pharmaceutical Roundtable). Source: ACS Green Chemistry Institute. URL:[Link]

Sources

Technical Support Center: Solubility of 4-Bromo-6-(phenoxymethyl)pyrimidine in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-6-(phenoxymethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound in methanol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful progression of your research.

I. Understanding the Solubility Challenge

II. Troubleshooting Guide: Resolving Undissolved 4-Bromo-6-(phenoxymethyl)pyrimidine in Methanol

When encountering solubility issues, a systematic approach is crucial. The following guide will walk you through a logical workflow to identify the root cause and find a solution.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Undissolved Compound in Methanol check_purity 1. Verify Compound Purity & Identity start->check_purity sonication_heating 2. Apply Physical Dissolution Aids (Sonication, Gentle Heating) check_purity->sonication_heating Purity Confirmed cosolvent 3. Introduce a Co-solvent sonication_heating->cosolvent Still Undissolved success Success: Compound Dissolved sonication_heating->success Dissolved check_reaction 4. Investigate Potential Chemical Reaction cosolvent->check_reaction Limited Improvement cosolvent->success Dissolved fail Consult Further Technical Support check_reaction->fail Reaction Confirmed or Still Unresolved

Sources

Technical Support Center: Optimizing Pd-Catalyst Loading for 4-Bromopyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrimidines Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Pyrimidine Problem"

Coupling 4-bromopyrimidines is deceptively difficult. While the C4–Br bond is electron-deficient and theoretically prone to rapid oxidative addition, the reaction frequently stalls or requires excessive catalyst loading (>5 mol%).

The Root Cause: The pyrimidine ring contains basic nitrogen atoms (specifically N3) that act as potent


-donors. In standard catalytic cycles, these nitrogens coordinate to the electrophilic Palladium(II) center, displacing labile ligands and forming stable, inactive "off-cycle" resting states (Catalyst Poisoning).

This guide provides the protocols to overcome this coordination, enabling catalyst loadings as low as 0.1–0.5 mol% .

Module 1: Catalyst Selection & Initiation
Q: Why does my reaction stall at 20% conversion despite using 5 mol% Pd(PPh3)4?

A: You are likely experiencing catalyst poisoning. Triphenylphosphine (PPh3) is a relatively weak


-donor and is easily displaced by the pyrimidine nitrogen. Once the substrate binds to the Pd center, it shuts down the catalytic cycle.

The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

  • Recommended Ligands: XPhos , SPhos , or BrettPhos .

  • Mechanism: These ligands are sterically demanding. They create a "roof" over the Pd center that physically blocks the approach of the pyrimidine nitrogen while still allowing the C–Br bond to access the metal for oxidative addition.

Q: I am using Pd2(dba)3 + XPhos but getting inconsistent results. Why?

A: This is often due to the "dba effect." Dibenzylideneacetone (dba) is not an innocent bystander; it can compete for the metal center, especially at lower loadings. Furthermore, generating the active L-Pd(0) species from Pd(II) sources requires reduction, which can be slow or incomplete.

The Fix: Use Precatalysts (Pd-G3 or Pd-G4) .

  • Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base. This eliminates the induction period and prevents Pd-black formation before the reaction starts.

Module 2: Optimization & Loading Reduction
Q: How do I lower the loading from 5 mol% to <0.5 mol%?

A: You must maximize the Turnover Frequency (TOF) by protecting the active species. Follow this optimization matrix:

Table 1: Optimization Matrix for Low-Loading Coupling

VariableStandard ConditionOptimized (Low Loading) Rationale
Catalyst Source Pd(PPh3)4 or Pd(OAc)2XPhos Pd G4 or SPhos Pd G4 Ensures 1:1 L:Pd ratio; prevents Pd aggregation.
Base Na2CO3 (aq)K3PO4 (anhydrous or 2:1) Phosphate is gentler; prevents hydrolysis of the sensitive C4–Br bond.
Solvent DMF or DME1,4-Dioxane or n-Butanol Dioxane promotes solubility; alcoholic solvents can assist activation but risk dehalogenation (see Mod 3).
Temperature 80 °C60–100 °C (Substrate dependent)Higher temps may be needed to overcome activation energy but increase catalyst death rate.
Visualizing the Pathway

The diagram below illustrates the competition between the productive cycle and the heteroatom poisoning pathway.

G Start Pd Precatalyst (G4) Active Active L-Pd(0) Start->Active Base Activation Poison Inactive Complex (N-Pd Coordination) Active->Poison Pyrimidine N-binding (Sterically unhindered L) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Active->OxAdd C-Br Insertion (Bulky Ligand Protection) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination

Figure 1: The "Death Loop" (Red) occurs when non-bulky ligands allow nitrogen coordination. Bulky ligands (Green path) force the reaction toward Oxidative Addition.

Module 3: Troubleshooting Specific Failures
Q: I see significant hydrodehalogenation (Product is Pyrimidine-H).

A: The bromine is being replaced by hydrogen.

  • Cause 1 (Solvent): If using alcohols (EtOH, iPrOH), the solvent is acting as a hydride source via

    
    -hydride elimination from a Pd-alkoxide intermediate.
    
  • Cause 2 (Water): In aqueous systems, water can act as a proton source if the transmetallation is slow.

  • Fix: Switch to anhydrous 1,4-Dioxane or Toluene . Ensure your boronic acid is dry. If the reaction is slow, increase the concentration of the boronic acid (1.5 equiv) rather than the temperature.

Q: The bromine hydrolyzed to an -OH group (Pyrimidinol formation).

A: This is a common side reaction for electron-deficient heterocycles (S_NAr mechanism).

  • Cause: Hydroxide ions (OH-) from aqueous bases attack the C4 position directly, bypassing the catalyst.

  • Fix: Remove water. Use anhydrous K3PO4 or Cs2CO3 suspended in dioxane.

Standardized Screening Protocol (Low-Loading)

Use this protocol to screen for conditions that support <0.5 mol% loading.

  • Preparation: In a glovebox or under strict Argon flow, prepare a stock solution of XPhos Pd G4 (or SPhos equivalent) in anhydrous THF or Dioxane.

  • Stoichiometry:

    • 4-Bromopyrimidine (1.0 equiv)

    • Boronic Acid/Ester (1.2 – 1.5 equiv)

    • Base: K3PO4 (2.0 equiv)

    • Catalyst: Start screening at 0.5 mol% . If conversion >95% at 2h, drop to 0.1 mol% .

  • Execution:

    • Add solid reagents to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent (0.5 M concentration relative to substrate).

    • Add catalyst stock solution last.

    • Heat to 80 °C.

  • Monitoring: Check HPLC/UPLC at 1 hour. If <10% conversion, the catalyst is likely poisoned (switch ligand). If >50% conversion but stalls, the catalyst is decomposing (lower temp or increase loading slightly).

Troubleshooting Decision Tree

DecisionTree Start Reaction Outcome? NoRxn 0-10% Conversion Start->NoRxn Stalled Stalls at 40-60% Start->Stalled WrongProd Wrong Product Start->WrongProd CheckL Check Ligand Sterics (Switch to XPhos/BrettPhos) NoRxn->CheckL CheckStab Catalyst Death (Switch to G4 Precatalyst) Stalled->CheckStab CheckSide Identify Byproduct WrongProd->CheckSide Dehalo Dehalogenation (Ar-H) (Remove Alcohols/Water) CheckSide->Dehalo Mass = M-Br+H Hydrolysis Hydrolysis (Ar-OH) (Use Anhydrous Base) CheckSide->Hydrolysis Mass = M-Br+OH

Figure 2: Diagnostic workflow for identifying failure modes in pyrimidine coupling.

References
  • Buchwald Precatalyst Generations

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chemical Science2014, 5, 1390-1395.
  • Mechanism of Heterocycle Poisoning

    • Guram, A. S., et al. Organic Process Research & Development2010, 14, 4, 917–924. "Application of Buchwald−Hartwig Amination in the Synthesis of Heterocycles." (Discusses N-binding inhibition).
  • Optimization of 4-Halopyrimidines

    • Schlummer, B.; Scholz, U. Advanced Synthesis & Catalysis2004, 346, 1599. "Palladium-Catalyzed C-N and C-O Coupling Reactions of Electron-Deficient Heterocycles."

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Determining the HPLC Retention Time of 4-Bromo-6-(phenoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust analysis of novel compounds is paramount. 4-Bromo-6-(phenoxymethyl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge due to its combination of a halogenated pyrimidine core and a phenoxymethyl substituent. This guide provides a comprehensive exploration of determining its High-Performance Liquid Chromatography (HPLC) retention time, offering a detailed, field-proven protocol and a comparative analysis with alternative analytical methodologies. We will delve into the "why" behind experimental choices, ensuring a trustworthy and scientifically sound approach to your analytical workflows.

The Central Role of HPLC in Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry.[1][2][3] Its widespread adoption stems from its versatility in separating a vast array of compounds, its high resolution, and its compatibility with various detectors, most notably Ultraviolet (UV) and Mass Spectrometry (MS) detectors.[1][2] For a molecule like 4-Bromo-6-(phenoxymethyl)pyrimidine, reversed-phase HPLC (RP-HPLC) is the most logical starting point for method development. This technique separates molecules based on their hydrophobicity, with more nonpolar compounds interacting more strongly with the nonpolar stationary phase and thus eluting later.[4][5]

The structure of 4-Bromo-6-(phenoxymethyl)pyrimidine, featuring a hydrophobic brominated aromatic system and a phenoxymethyl group, suggests it will be well-retained on a standard C18 column. The nitrogen atoms in the pyrimidine ring also offer sites for potential interactions that can be modulated by the mobile phase composition.

A Robust Protocol for Determining the HPLC Retention Time of 4-Bromo-6-(phenoxymethyl)pyrimidine

The following protocol is a robust starting point for the analysis of 4-Bromo-6-(phenoxymethyl)pyrimidine. It is designed to be a self-validating system, where variations in the results can be logically traced back to specific parameters.

Experimental Protocol: Reversed-Phase HPLC Analysis

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is the primary choice. A good starting dimension is 4.6 mm x 150 mm with 5 µm particle size. For faster analysis, a shorter column with smaller particles (e.g., 2.1 mm x 50 mm, <2 µm) can be used on a UHPLC system.[3]

  • Alternative Columns: If peak shape is poor or co-elution with impurities is observed, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These can offer alternative selectivity for aromatic and halogenated compounds through π-π and dipole-dipole interactions.[6][7]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acidic modifier is crucial for protonating the nitrogen atoms on the pyrimidine ring, leading to sharper peaks and more reproducible retention times.[8] Formic acid is preferred for MS compatibility.[9]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile with the same concentration of the acidic modifier as Mobile Phase A. Acetonitrile is often a good first choice for aromatic compounds.[10]

  • Degassing: Thoroughly degas both mobile phases using an inline degasser or by sonication to prevent bubble formation, which can interfere with the pump and detector.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30°C. Maintaining a constant column temperature is critical for reproducible retention times, as temperature affects mobile phase viscosity and analyte solubility.[11]

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm is a good starting point, as the pyrimidine and phenyl rings are expected to have strong absorbance at this wavelength. A full UV scan of the analyte should be performed to determine the optimal detection wavelength.

  • Gradient Elution: A gradient elution is recommended for initial method development to determine the approximate retention time and to elute any potential impurities with different polarities.

    • Initial Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve a small amount of 4-Bromo-6-(phenoxymethyl)pyrimidine in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL using the same solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Interpreting the Results and Method Optimization

The initial gradient run will provide an estimated retention time for the target compound. Based on this, the gradient can be optimized to improve resolution and reduce run time. For routine analysis, an isocratic method (a constant mobile phase composition) can be developed once the optimal solvent strength is determined.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Dissolve & Dilute 4-Bromo-6-(phenoxymethyl)pyrimidine Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare & Degas Mobile Phases A and B Separate Chromatographic Separation (C18 Column, Gradient Elution) MobilePhase->Separate Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Analyze Chromatogram (Determine Retention Time) Detect->Analyze Optimize Optimize Gradient or Develop Isocratic Method Analyze->Optimize

Caption: A streamlined workflow for determining the HPLC retention time.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method will depend on the specific analytical goal, such as routine purity checks, quantitative analysis, or structural elucidation.

FeatureReversed-Phase HPLC-UV Gas Chromatography (GC-FID/MS) Supercritical Fluid Chromatography (SFC-UV/MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity.[2]Separation based on volatility and boiling point.[12]Separation using a supercritical fluid as the mobile phase.[13]Separation by HPLC with mass-based detection.[1]
Applicability to Topic Excellent. Ideal for non-volatile, moderately polar compounds.Potentially problematic. The compound may have a high boiling point and could decompose at high temperatures.Good alternative. Offers different selectivity and is a "greener" technique.[13]Excellent. Provides mass information for confirmation and impurity identification.[14]
Speed Moderate to fast (with UHPLC).Generally faster run times than traditional HPLC.Typically faster than HPLC.[3]Same as the corresponding HPLC method.
Sensitivity Good, dependent on the chromophore.Very high for volatile compounds.Good, can be enhanced with MS.[13]Extremely high, especially with tandem MS.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.Similar to HPLC.Similar to HPLC, but buffer choice is critical.
Cost (Instrument) Moderate.Lower to moderate.Higher.High.
In-Depth Comparison:
  • Gas Chromatography (GC): For 4-Bromo-6-(phenoxymethyl)pyrimidine, GC is likely not the optimal choice.[12] The molecule's relatively high molecular weight and polarity suggest a high boiling point, which could lead to thermal degradation in the GC injector or column. While derivatization could increase volatility, this adds a step to the sample preparation and can introduce variability.

  • Supercritical Fluid Chromatography (SFC): SFC is a compelling alternative to HPLC, particularly for chiral separations and for being a more environmentally friendly technique due to its use of compressed carbon dioxide as the primary mobile phase.[13] It often provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by HPLC. For 4-Bromo-6-(phenoxymethyl)pyrimidine, SFC could offer faster analysis times and different elution orders for impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the gold standard for pharmaceutical analysis.[1][14] While UV detection provides quantitative information, it does not confirm the identity of the peak. LC-MS provides the molecular weight of the eluting compound, confirming that the peak at a specific retention time is indeed 4-Bromo-6-(phenoxymethyl)pyrimidine. It is also invaluable for identifying unknown impurities by their mass.

Logical Relationships in Analytical Method Selection

Method_Selection cluster_goals cluster_methods Start Analytical Goal Routine Routine Purity Check Start->Routine Quantitative Quantitative Analysis Start->Quantitative Structural Impurity ID & Structural Confirmation Start->Structural HPLC_UV HPLC-UV Routine->HPLC_UV Cost-effective, robust Quantitative->HPLC_UV Well-established, reproducible LC_MS LC-MS Structural->LC_MS Provides mass information HPLC_UV->LC_MS Confirmation SFC SFC HPLC_UV->SFC Alternative selectivity

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-Faceted Approach to Analysis

While this guide provides a robust starting point for determining the HPLC retention time of 4-Bromo-6-(phenoxymethyl)pyrimidine, it is crucial to remember that method development is an iterative process. The initial protocol serves as a foundation upon which to build a more optimized and validated method tailored to your specific needs.

For routine quality control, a well-optimized HPLC-UV method is often sufficient, providing reliable data on purity and consistency. However, for drug development and in-depth impurity profiling, the confirmatory power of LC-MS is indispensable. By understanding the underlying principles of chromatographic separation and the strengths and weaknesses of different analytical techniques, researchers can confidently navigate the complexities of chemical analysis and ensure the quality and integrity of their work.

References

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem. (2025).
  • What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. (2025).
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. (2020).
  • Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017).
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. (2026).
  • Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. PMC.
  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography.
  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. (2015).
  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed.
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.

Sources

Elemental analysis calculation for 4-Bromo-6-(phenoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics: Elemental Analysis & Purity Verification for 4-Bromo-6-(phenoxymethyl)pyrimidine

Introduction

In the development of pyrimidine-based kinase inhibitors and heterocycle intermediates, 4-Bromo-6-(phenoxymethyl)pyrimidine serves as a critical electrophilic scaffold. Its dual functionality—the labile C4-bromide for nucleophilic aromatic substitution (


) and the stable C6-ether linkage—makes it valuable but also prone to specific impurities (e.g., hydrolysis products, residual phenol).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk impurities like inorganic salts or trapped solvents. This guide establishes the Theoretical Elemental Analysis (EA) baseline for this molecule and compares it against orthogonal validation methods (Combustion Analysis, qNMR, and HRMS) to ensure pharmaceutical-grade purity.

Part 1: The Theoretical Baseline (The Calculation)

Before any experimental validation, the theoretical mass fractions must be established. This serves as the "Gold Standard" against which all bench data is measured.

Target Molecule: 4-Bromo-6-(phenoxymethyl)pyrimidine Molecular Formula:



Step-by-Step Calculation

Atomic Weights (IUPAC Standard):

  • Carbon (

    
    ): 
    
    
    
    g/mol
  • Hydrogen (

    
    ): 
    
    
    
    g/mol
  • Bromine (

    
    ): 
    
    
    
    g/mol
  • Nitrogen (

    
    ): 
    
    
    
    g/mol
  • Oxygen (

    
    ): 
    
    
    
    g/mol

1. Total Molecular Weight (MW):


2. Elemental Composition (% w/w):

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Bromine:

    
    
    

Critical Note on Salt Forms: If this compound is isolated as a hydrobromide (


) or hydrochloride (

) salt, the theoretical values shift drastically.
  • Example (HCl Salt): Formula becomes

    
    . MW increases to 
    
    
    
    . %C drops to
    
    
    . Always verify the isolation state before submitting for analysis.

Part 2: Comparative Methodology Guide

This section objectively compares the three primary methods for validating the purity of 4-Bromo-6-(phenoxymethyl)pyrimidine.

Method Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI+)
Primary Utility Bulk Purity ConfirmationAbsolute Purity & Impurity IDMolecular Identity & Isotope Pattern
Precision

(Standard Tolerance)

(With internal std)

ppm (Mass accuracy)
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot detect inorganic salts or water (unless O is measured directly).Requires protons; silent to inorganic salts (e.g., NaBr).Poor for bulk purity; ionization suppression can hide impurities.
Specific Advantage Industry standard for publication; confirms "bulk" composition.Quantifies residual solvent (DCM/EtOAc) and unreacted phenol simultaneously.Confirms the Bromine presence via 1:1 (

) ratio.
Verdict Required for Publication Best for Troubleshooting Best for ID Confirmation

Part 3: Analytical Workflow (Visualization)

The following diagram illustrates the decision logic for characterizing this specific pyrimidine derivative, highlighting where each method adds value.

PurityWorkflow Start Crude 4-Bromo-6-(phenoxymethyl)pyrimidine Purification Purification (Column/Recrystallization) Start->Purification IdentityCheck Identity Check: HRMS & 1H-NMR Purification->IdentityCheck Decision Is Structure Correct? IdentityCheck->Decision Decision->Start No (Re-synthesize) PurityCheck Bulk Purity Assessment Decision->PurityCheck Yes Method_CHN Method A: Combustion (CHN) Target: C:49.84% H:3.42% N:10.57% PurityCheck->Method_CHN Method_qNMR Method B: qNMR (Internal Std: Maleic Acid) PurityCheck->Method_qNMR Pass Pass: Purity > 95% Ready for Bio-Assay Method_CHN->Pass Within ±0.4% Fail Fail: Deviations Found Method_CHN->Fail >0.4% Dev Method_qNMR->Pass >95% wt/wt Method_qNMR->Fail <95% wt/wt Troubleshoot Troubleshoot: 1. High H? -> Wet/Solvent 2. Low C/N? -> Inorganic Salts 3. Extra Peaks? -> Hydrolysis Fail->Troubleshoot Troubleshoot->Purification Reprocess

Caption: Integrated analytical workflow for 4-Bromo-6-(phenoxymethyl)pyrimidine, detailing the transition from identity confirmation to bulk purity validation.

Part 4: Experimental Protocols

To ensure reproducibility and adherence to the


 tolerance required by journals like J. Org. Chem. and J. Med.[1] Chem., follow these protocols.
Protocol A: Sample Preparation for Combustion Analysis (CHN)

The most common cause of EA failure for this molecule is trapped solvent (DCM) or moisture, which skews the Carbon percentage.

  • Recrystallization: Purify the compound using Ethanol/Water or Hexane/Ethyl Acetate. Avoid chlorinated solvents for the final step if possible.

  • Vacuum Drying: Place 10–20 mg of the sample in a drying pistol or vacuum oven.

    • Conditions: 40–50°C at

      
       mbar for 24 hours.
      
    • Why? The phenoxymethyl ether moiety can trap non-polar solvents in the crystal lattice.

  • Weighing: Transfer 2–3 mg into a tin capsule. Seal immediately to prevent hygroscopic absorption (though this molecule is moderately lipophilic and less hygroscopic than salts).

  • Combustion: Run at

    
     (standard) or 
    
    
    
    (if refractory formation is suspected, though unlikely here).
Protocol B: qNMR (Absolute Purity Determination)

Use this when CHN fails or sample is limited.

  • Internal Standard Selection:

    • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT®), non-volatile, and signals must not overlap with the pyrimidine protons (

      
       8.5–9.0 ppm) or the phenoxymethyl protons (
      
      
      
      5.2 ppm,
      
      
      6.9–7.4 ppm).
  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) (Precision: 0.01 mg).
      
    • Weigh ~5 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL

      
       or 
      
      
      
      .
  • Acquisition Parameters (Crucial):

    • Pulse Angle:

      
      .[2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      ).
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular Weight.

Part 5: Data Analysis & Troubleshooting

When your experimental values deviate from the theoretical calculation (


), use this guide to diagnose the impurity.
ObservationLikely CauseCorrective Action
Low %C, Low %N Inorganic Contamination. Silica gel or Sodium Bromide (NaBr) from the reaction is present.Dissolve in EtOAc, wash with water, dry over

, and filter. Check ash content.
High %C Trapped Solvent. Likely Ethyl Acetate or Hexane.Dry at higher temp/vacuum. Run TGA (Thermogravimetric Analysis) if available.
Low %Br (if measured) Hydrolysis. The C4-Bromine has hydrolyzed to the C4-OH (pyrimidone).Check LC-MS for mass 202 (Hydroxyl analog). Re-synthesize using anhydrous conditions.
High %H Water/Moisture. Sample is wet.Dry sample. If hygroscopic, handle in a glovebox.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5–26. [Link]

  • BIPM. (2019). "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. [Link]

Sources

A Researcher's Comparative Guide to Bromine Isotope Pattern Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and characterization of brominated compounds is a critical task. From the synthesis of novel pharmaceuticals to the monitoring of environmental contaminants, the presence and structure of bromine-containing molecules can have profound implications. Mass spectrometry stands as the premier analytical technique for this purpose, and a thorough understanding of bromine's unique isotopic signature is paramount for confident data interpretation.

This guide provides an in-depth, comparative analysis of bromine isotope pattern analysis across various mass spectrometry platforms. Moving beyond a simple recitation of facts, we will delve into the underlying principles, explore the nuances of different analytical approaches, and provide actionable, field-proven insights to empower your research.

The Foundation: Understanding Bromine's Isotopic Signature

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This near 1:1 ratio is the cornerstone of bromine isotope pattern analysis in mass spectrometry.[2][3] When a compound containing a single bromine atom is ionized, the resulting mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[4][5] This "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom.[6]

The complexity of this pattern increases with the number of bromine atoms in a molecule. A compound with two bromine atoms will display a triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[5] For molecules containing n bromine atoms, the resulting isotopic pattern will consist of n+1 peaks. The predictable nature of these patterns provides a powerful tool for deducing the number of bromine atoms within an unknown compound.

Comparing Mass Spectrometry Platforms for Bromine Isotope Analysis

The choice of mass spectrometry instrumentation significantly impacts the quality and utility of the data obtained for brominated compounds. Here, we compare the performance of several common platforms, highlighting their strengths and weaknesses in this specific application.

Quadrupole Mass Spectrometers (Q-MS)

Quadrupole instruments are widely used for routine analysis due to their robustness and ease of use. For the identification of known brominated compounds, a single quadrupole mass spectrometer can readily detect the characteristic isotopic pattern. However, their lower resolution can be a limitation when analyzing complex mixtures or when isobaric interferences are present.

Tandem quadrupole (QqQ) mass spectrometers offer enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This is particularly advantageous in quantitative studies where the focus is on measuring the concentration of specific brominated analytes in a complex matrix.

Time-of-Flight Mass Spectrometers (TOF-MS)

Time-of-Flight analyzers are renowned for their high mass resolution and accuracy. This capability is invaluable for the analysis of brominated compounds, as it allows for the precise determination of the m/z values of the isotopic peaks. High-resolution mass spectrometry can effectively resolve the bromine isotope pattern from potential interferences, leading to more confident identification.[7] A study utilizing a direct insertion probe coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS) demonstrated the reliable identification of brominated flame retardants in polymer samples with high specificity.[8]

Orbitrap Mass Spectrometers

Orbitrap-based mass spectrometers offer ultra-high resolution and mass accuracy, making them a powerful tool for the untargeted screening and identification of unknown brominated compounds.[9] The exceptional resolving power of these instruments enables the separation of the bromine isotopic envelope from complex background matrices and allows for the confident assignment of elemental compositions. One study successfully employed ultrahigh-resolution mass spectrometry to identify over 2,500 unique organo-bromine compounds in lake sediments.[9]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

For the precise measurement of bromine isotope ratios, particularly in environmental and geochemical studies, Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the gold standard.[10] This technique can achieve very high precision, allowing for the detection of subtle variations in bromine isotope ratios that can provide insights into the origin and fate of brominated compounds in the environment.[10][11]

Performance Comparison Summary
Mass Spectrometer TypeResolutionMass AccuracyPrimary Application for Bromine AnalysisStrengthsWeaknesses
Quadrupole (Q-MS) Low to MediumLow to MediumRoutine screening and quantification of known compounds.Robust, easy to use, cost-effective.Potential for isobaric interferences in complex samples.
Tandem Quadrupole (QqQ-MS) Low to MediumLow to MediumTargeted quantification (MRM).High sensitivity and selectivity for target analytes.Not ideal for unknown screening.
Time-of-Flight (TOF-MS) HighHighAccurate mass determination and confirmation of elemental composition.Excellent for resolving complex mixtures.[8]May have a lower dynamic range than other analyzers.
Orbitrap Ultra-highHighUntargeted screening and identification of unknown brominated compounds.[9]Exceptional resolving power and mass accuracy.Higher initial cost and maintenance.
MC-ICP-MS N/A (Isotope Ratio)N/A (Isotope Ratio)High-precision isotope ratio analysis for provenance and process studies.[10][11]Extremely precise isotope ratio measurements.Requires specialized sample preparation; not for molecular structure.

Experimental Protocols: A Step-by-Step Guide

The success of any mass spectrometric analysis hinges on a well-designed and executed experimental protocol. Below are generalized workflows for the analysis of brominated compounds using common chromatographic and direct-infusion techniques.

Workflow 1: LC-MS/MS for the Quantification of Brominated Pharmaceuticals

This workflow is a standard approach for the targeted analysis of brominated drug molecules and their metabolites in biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & SPE Sample->Extraction 1. Isolate Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation 2. Concentrate LC Liquid Chromatography (C18 Column) Evaporation->LC 3. Inject MS Tandem Quadrupole MS (MRM Mode) LC->MS 4. Separate & Ionize Integration Peak Integration MS->Integration 5. Acquire Data Quantification Quantification using Calibration Curve Integration->Quantification 6. Process Data Report Final Report Quantification->Report 7. Generate Results

Caption: Workflow for targeted quantification of brominated compounds using LC-MS/MS.

Detailed Steps:

  • Sample Preparation:

    • Spike the biological sample with a known concentration of a stable isotope-labeled internal standard corresponding to the analyte of interest.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Conduct Solid-Phase Extraction (SPE) to further clean up the sample and concentrate the analyte.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 liquid chromatography column.

    • Employ a gradient elution to separate the analyte from other matrix components.

    • Introduce the column effluent into the tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analyte concentration in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.

Workflow 2: High-Resolution MS for Unknown Brominated Compound Identification

This workflow is designed for the discovery and structural elucidation of novel or unexpected brominated species in complex samples.

HRMS_Workflow Sample Complex Sample (e.g., Environmental Extract) Infusion Direct Infusion or UPLC Sample->Infusion HRMS High-Resolution MS (e.g., Orbitrap, Q-TOF) Infusion->HRMS Data_Acquisition Full Scan & dd-MS² Acquisition HRMS->Data_Acquisition Data_Processing Feature Detection & Isotope Pattern Recognition Data_Acquisition->Data_Processing Formula_Assignment Elemental Formula Assignment Data_Processing->Formula_Assignment Structure_Elucidation MS/MS Fragmentation Analysis & Database Searching Formula_Assignment->Structure_Elucidation Identification Putative Identification Structure_Elucidation->Identification

Caption: Workflow for untargeted identification of brominated compounds using HRMS.

Detailed Steps:

  • Sample Introduction:

    • For relatively clean samples, direct infusion can be used for rapid screening.

    • For more complex mixtures, Ultra-Performance Liquid Chromatography (UPLC) provides necessary separation prior to mass analysis.

  • High-Resolution Mass Spectrometry:

    • Acquire full scan mass spectra using an Orbitrap or Q-TOF instrument to detect all ionizable components.

    • Employ data-dependent acquisition (dd-MS²) to trigger fragmentation of the most intense ions, providing structural information.

  • Data Analysis:

    • Utilize specialized software to perform feature detection and recognize the characteristic bromine isotope patterns.

    • Based on the accurate mass and isotope pattern, assign a putative elemental formula to the unknown compound.

    • Analyze the MS/MS fragmentation data to elucidate the structure of the molecule.

    • Search spectral libraries and databases to match the experimental data with known compounds for confirmation.

Data Interpretation: Beyond the Basics

Confident interpretation of mass spectra containing bromine isotope patterns requires a nuanced understanding of potential pitfalls and confounding factors.

  • Isobaric Interferences: In complex matrices, other ions may have the same nominal mass as the brominated analyte. High-resolution mass spectrometry is crucial to differentiate these species based on their exact masses.[7]

  • Fragmentation: The bromine isotope pattern will be present in any fragment ion that retains the bromine atom(s). Analyzing the isotopic patterns of fragment ions can provide valuable structural information.[1]

  • Multiple Halogens: When both chlorine and bromine are present in a molecule, the isotopic pattern becomes more complex. Careful analysis of the M, M+2, M+4, etc. peaks is necessary to determine the number of each halogen atom.

  • Reference Standards: For accurate isotope ratio measurements, it is essential to use certified reference materials, such as Standard Mean Ocean Bromide (SMOB), for instrument calibration and data normalization.[12]

Conclusion

The distinctive isotopic signature of bromine provides a powerful analytical handle for the detection and characterization of brominated compounds by mass spectrometry. By understanding the fundamental principles and selecting the appropriate instrumentation and experimental workflow, researchers can confidently identify, quantify, and structurally elucidate these important molecules. This guide has provided a comparative framework and practical insights to empower scientists in their pursuit of accurate and reliable data in this critical area of analytical chemistry.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide: [Link][4]

  • Ronen, Z., et al. (2012). Bromine isotope analysis - a tool for investigating biogeochemical cycle of bromine-containing organic and inorganic compounds in the environment. Geophysical Research Abstracts, Vol. 14, EGU2012-12399-1.[10]

  • Koivikko, R., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.[13]

  • Di Lorenzo, R. A., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. Foods, 11(16), 2441.[7]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts: [Link][2]

  • Pédrot, M., et al. (2016). Determination of Bromine Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems. Analytical Chemistry, 88(5), 2698-2705.[11]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from Save My Exams: [Link][5]

  • Eggenkamp, H. G. M., et al. (2021). Bromine Isotope Variations in Magmatic and Hydrothermal Sodalite and Tugtupite and the Estimation of Br Isotope Fractionation between Melt and Sodalite. Minerals, 11(4), 370.[14]

  • Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458.[15]

  • Wang, T., et al. (2021). Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation. Science of The Total Environment, 798, 149016.[16]

  • Li, Q., et al. (2016). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Environmental Science & Technology, 50(1), 167-175.[9]

  • CIAAW. (2015). Bromine Isotope Materials. Retrieved from Commission on Isotopic Abundances and Atomic Weights: [Link][12]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps: [Link][6]

  • Koivikko, R., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.[8]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary: [Link]

  • The Organic Chemistry Tutor. (2020, May 4). Analyzing the M+2 peak in thes mass spec [Video]. YouTube.[17]

  • Save My Exams. (2025). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. Retrieved from Save My Exams: [Link][18]

  • LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts: [Link][3]

  • Appling, J. R., et al. (1982). Doubly charged ion mass spectra: IV—chlorinated and brominated alkanes. Organic Mass Spectrometry, 17(1), 19-28.[19]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from Doc Brown's Chemistry: [Link][1]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Substituted 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various 6-substituted 4-bromopyrimidines. As a senior application scientist, this document is structured to offer not just data, but a comprehensive understanding of the underlying principles that govern the spectroscopic properties of these important heterocyclic compounds. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, and understanding its electronic properties is crucial for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of UV-Vis Spectroscopy for Substituted Pyrimidines

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidines, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).[1] The wavelength at which maximum absorption (λmax) occurs is a characteristic feature of a molecule's chromophore and is highly sensitive to its chemical environment.[2]

The 4-bromopyrimidine scaffold is a key intermediate in the synthesis of a wide range of functionalized pyrimidines with diverse biological activities. The substituent at the 6-position plays a critical role in modulating the electronic properties of the pyrimidine ring, which in turn influences its reactivity, binding affinity to biological targets, and pharmacokinetic profile. By systematically comparing the UV-Vis absorption maxima of 6-substituted 4-bromopyrimidines, we can gain a deeper understanding of structure-property relationships and guide the design of new molecules with desired characteristics.

The Underlying Principles: Substituent and Solvent Effects

The position of the λmax in the UV-Vis spectrum of a 6-substituted 4-bromopyrimidine is primarily influenced by two key factors: the electronic nature of the substituent at the 6-position and the polarity of the solvent in which the spectrum is recorded.

The Role of Substituents: Modulating Electronic Transitions

Substituents on the pyrimidine ring can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the λmax.[2] This effect is a cornerstone of physical organic chemistry and is crucial for interpreting UV-Vis spectra.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups donate electron density to the pyrimidine ring. This increase in electron density raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maximum to a longer wavelength, a phenomenon known as a bathochromic shift or red shift.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl) withdraw electron density from the pyrimidine ring. This stabilizes the ground state and lowers the energy of the HOMO, increasing the HOMO-LUMO gap. As a result, more energy is needed for electronic excitation, causing the absorption maximum to shift to a shorter wavelength. This is referred to as a hypsochromic shift or blue shift.[2]

The pyrimidine ring itself contains two nitrogen atoms, which possess non-bonding electron pairs (n-orbitals). This gives rise to n → π* transitions in addition to the π → π* transitions. The n → π* transitions are typically of lower intensity and can be influenced differently by substituents and solvents compared to the π → π* transitions.

The Influence of the Solvent: Solvatochromism

The polarity of the solvent can have a profound effect on the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[3] This is due to differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions. For π → π* transitions, the excited state is often more polar than the ground state. Therefore, a polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift.[3]

  • Hydrogen Bonding: Protic solvents, such as ethanol and water, can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring. This interaction lowers the energy of the n-orbitals. As a result, the energy required for an n → π* transition increases, leading to a hypsochromic shift.[4] In contrast, non-polar solvents do not engage in such interactions, and the "fine structure" of the absorption spectrum is often more resolved.[5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following outlines a robust methodology for measuring the UV-Vis absorption spectra of 6-substituted 4-bromopyrimidines.

Materials and Instrumentation
  • Analytes: A series of 6-substituted 4-bromopyrimidines of high purity.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[6] Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[7]

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare stock solutions of each 6-substituted 4-bromopyrimidine in the chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a dilute solution (typically 10⁻⁵ M) for analysis. The final concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 at the λmax to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Perform a baseline correction using two cuvettes filled with the pure solvent. This accounts for any absorbance from the solvent and the cuvettes.[6]

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the sample beam path and the reference cuvette (containing the pure solvent) in the reference beam path.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • Repeat the measurement for each compound in each of the selected solvents.

    • Tabulate the λmax values for all compounds and solvents to facilitate comparison.

Comparative Analysis of UV-Vis Absorption Maxima

A comprehensive search of the scientific literature did not yield a pre-existing comparative table of UV-Vis absorption maxima for a wide range of 6-substituted 4-bromopyrimidines. The following data is a curated compilation from various sources and serves as a representative comparison. It is important to note that the solvent used for each measurement is specified, as this significantly influences the λmax.

Substituent at 6-PositionChemical Structureλmax (nm)SolventReference
-Cl4-bromo-6-chloropyrimidine~260EstimatedN/A
-OCH₃4-bromo-6-methoxypyrimidine~275EstimatedN/A
-NH₂4-bromo-6-aminopyrimidine~290EstimatedN/A
-CH₃4-bromo-6-methylpyrimidine~265EstimatedN/A
-C₆H₅4-bromo-6-phenylpyrimidine~285EstimatedN/A

Note on Estimated Data: Due to the lack of readily available experimental data in the searched literature, the λmax values in the table above are estimations based on the general principles of substituent effects on the UV-Vis spectra of pyrimidine derivatives. These values are intended to illustrate the expected trends and should be confirmed with experimental measurements.

Discussion of Substituent Effects

The estimated data in the table illustrates the expected electronic effects of different substituents at the 6-position of the 4-bromopyrimidine ring.

  • Halogen (-Cl): As an electron-withdrawing group, the chloro substituent is expected to cause a slight hypsochromic shift compared to an unsubstituted pyrimidine.

  • Alkoxy (-OCH₃) and Amino (-NH₂): These are strong electron-donating groups. The lone pair of electrons on the oxygen and nitrogen atoms can participate in resonance with the pyrimidine ring, significantly increasing the energy of the HOMO and leading to a pronounced bathochromic shift. The amino group, being a stronger electron donor than the methoxy group, is expected to produce a larger red shift.

  • Alkyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. It is expected to cause a small bathochromic shift.

  • Aryl (-C₆H₅): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the resonance and inductive effects. In this context, it extends the π-conjugated system, which generally leads to a bathochromic shift.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the theoretical underpinnings, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (10⁻³ M) dilute Prepare Dilute Solution (10⁻⁵ M) stock->dilute baseline Baseline Correction (Solvent) dilute->baseline measure Measure Sample Absorbance baseline->measure record Record λmax and Absorbance measure->record compare Tabulate and Compare Data record->compare

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

substituent_effects sub Substituent at C6 edg Electron-Donating Group (EDG) (-NH₂, -OCH₃, -CH₃) sub->edg ewg Electron-Withdrawing Group (EWG) (-Cl, -NO₂, -CN) sub->ewg decrease Decreases edg->decrease increase Increases ewg->increase homo_lumo HOMO-LUMO Gap lambda_max λmax homo_lumo->lambda_max decrease->homo_lumo increase->homo_lumo bathochromic Bathochromic Shift (Red Shift) lambda_max->bathochromic hypsochromic Hypsochromic Shift (Blue Shift) lambda_max->hypsochromic

Caption: Relationship between substituent electronic effects and UV-Vis absorption shifts.

Conclusion

This guide has provided a framework for understanding and comparing the UV-Vis absorption maxima of 6-substituted 4-bromopyrimidines. The electronic nature of the substituent at the 6-position and the polarity of the solvent are the primary determinants of the λmax. Electron-donating groups typically induce a bathochromic shift, while electron-withdrawing groups cause a hypsochromic shift. Polar and protic solvents can also significantly influence the absorption spectra through solvatochromic effects.

References

  • International Journal of Creative Research Thoughts. (2025). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, December 8). “A Complete Review on UV-Visible Spectroscopic Technique “. [Link]

  • Unknown. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(phenoxymethyl)pyrimidine
Reactant of Route 2
4-Bromo-6-(phenoxymethyl)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.